4-Chloroindole

Catalog No.
S596633
CAS No.
25235-85-2
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroindole

CAS Number

25235-85-2

Product Name

4-Chloroindole

IUPAC Name

4-chloro-1H-indole

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H

InChI Key

SVLZRCRXNHITBY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C(=C1)Cl

Synonyms

4-Chloro-1H-indole; NSC 88141;

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)Cl

4-Chloroindole is an organic compound with the molecular formula C₈H₆ClN. It consists of an indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with a chlorine atom substituted at the fourth position. This compound is notable for its role as a precursor in the synthesis of various biologically active derivatives, particularly in plant growth regulation.

4-Chloroindole is considered a mild irritant and should be handled with care. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling this compound [].

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: 4-Chloroindole can be reduced to form 4-chloroindoline, altering its reactivity and biological properties.

These reactions are crucial for synthesizing derivatives that exhibit enhanced biological activities.

4-Chloroindole and its derivatives, particularly 4-chloroindole-3-acetic acid, have demonstrated significant biological activities:

  • Plant Growth Regulation: 4-Chloroindole-3-acetic acid acts as a plant growth regulator, promoting root formation and elongation in various plant species. It has been shown to enhance adventitious root formation in cuttings and increase coleoptile elongation in Avena species .
  • Auxin Activity: The compound exhibits auxin-like properties, influencing plant growth and development by modulating cell elongation and division .

Various methods have been developed for synthesizing 4-chloroindole:

  • From Indole Derivatives: A common method involves chlorination of indole using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
  • Via Nitro Compounds: Starting from nitro compounds like 2-chloro-6-nitrotoluene, 4-chloroindole can be synthesized through reduction and cyclization processes .
  • Using Halogenated Precursors: The synthesis may also involve halogenated precursors that undergo substitution reactions to yield 4-chloroindole .

Research indicates that 4-chloroindole interacts with various biological systems:

  • Plant Hormone Interaction: It has been shown to interact synergistically with other plant hormones, enhancing their effects on growth and development .
  • Toxicological Studies: Interaction studies have revealed that while it promotes growth in plants, it can cause irritation in humans upon contact, necessitating careful handling .

Several compounds share structural similarities with 4-chloroindole. Here are some notable examples:

Compound NameStructure/FeaturesUnique Properties
IndoleBasic structure without chlorineFound widely in nature; precursor to many compounds
5-BromoindoleBromine substitution at the fifth positionExhibits different biological activities compared to 4-chloro derivative
4-IodoindoleIodine substitution at the fourth positionShows distinct reactivity and biological properties
2-ChloroindoleChlorine at the second positionDifferent interaction profile with biological systems

4-Chloroindole stands out due to its specific chlorine substitution pattern, which significantly influences its reactivity and biological activity compared to these similar compounds.

Indole chemistry's origins can be traced to the study of indigo dye in the 19th century, with Adolf von Baeyer making groundbreaking contributions when he reduced oxindole to indole using zinc dust in 1866 and subsequently proposed a formula for indole in 1869. The scientific interest in indole derivatives, including halogenated variants like 4-chloroindole, intensified significantly during the 1930s when researchers discovered that indole substituents are present in numerous important alkaloids and biologically active compounds.

Halogenated indoles represent a distinct class of compounds that have garnered considerable attention due to their enhanced bioactivity compared to non-halogenated analogs. Marine invertebrates have proven to be particularly rich sources of these compounds, providing researchers with diverse structural variants that exhibit unique chemical characteristics and biological activities. Among these, chlorinated indoles have emerged as compounds of special interest, with 4-chloroindole distinguishing itself through its versatility and specific reactivity profile.

The development of synthetic methodologies for halogenated indoles has paralleled the growing recognition of their importance. Traditional approaches to synthesizing compounds like 4-chloroindole often involved direct halogenation of indole, which presented challenges in controlling regioselectivity. Modern methods, including enzymatic halogenation, have opened new avenues for more selective and environmentally friendly production of these valuable compounds.

Strategic Importance in Bioactive Molecule Development

4-Chloroindole serves as a critical building block in the development of bioactive molecules, particularly in the pharmaceutical sector where it functions as a key intermediate in the synthesis of drugs targeting neurological disorders. Its importance stems from the indole scaffold's status as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals with diverse biological activities.

The strategic value of 4-chloroindole in bioactive molecule development is highlighted by its remarkable antibacterial properties. Research has demonstrated that 4-chloroindole exhibits potent antibiofilm activity against Vibrio parahaemolyticus, a food-borne pathogen recognized as a leading cause of seafood-borne gastroenteritis globally. At a concentration of 20 μg/mL, 4-chloroindole inhibits more than 80% of biofilm formation, with a minimum inhibitory concentration (MIC) of 50 μg/mL against V. parahaemolyticus and Vibrio harveyi. More impressively, 4-chloroindole at 100 μg/mL demonstrates a bactericidal effect on V. parahaemolyticus within just 30 minutes, surpassing the efficacy of tetracycline at equivalent doses.

In plant biology, 4-chloroindole serves as a precursor to 4-chloroindole-3-acetic acid (4-Cl-IAA), an important plant hormone functioning as an auxin. This chlorinated auxin is found predominantly in the seeds of leguminous plants such as peas and broad beans, where it regulates various aspects of plant development. The relationship between 4-chloroindole and plant growth regulators underscores the compound's significance in understanding and potentially manipulating plant physiological processes.

Emerging Applications Across Disciplines

The versatility of 4-chloroindole has facilitated its application across numerous scientific disciplines, with emerging uses continuing to expand its importance. In pharmaceutical research, 4-chloroindole is utilized in studies related to serotonin receptors, aiding researchers in understanding their role in mood regulation and developing potential treatments for depression. This application capitalizes on the structural similarity between 4-chloroindole and serotonin, a neurotransmitter that contains an indole core.

Material science represents another field where 4-chloroindole is finding innovative applications. The compound is employed in the creation of novel polymers and materials, enhancing the properties of coatings and films used in electronics. These applications exploit the unique electronic and structural characteristics of 4-chloroindole to develop materials with specific functional properties.

In agricultural chemistry, 4-chloroindole demonstrates significant potential as a precursor for herbicides that contribute to effective weed management strategies. Furthermore, its connection to plant growth regulation through chlorinated auxins positions it as a valuable tool for understanding and manipulating plant development processes for agricultural benefits.

The emerging field of enzymatic halogenation has incorporated 4-chloroindole in research focusing on biocatalytic methods for chemical synthesis. Studies on enzymes such as RebH have explored their ability to catalyze the halogenation of indoles and related compounds, representing a more sustainable approach to introducing chlorine atoms into organic molecules. This green chemistry approach aligns with the current global trend toward more environmentally compatible chemical processes.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25235-85-2

Dates

Modify: 2023-09-14

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